N-ethyl-N'-(3-methoxyphenyl)thiourea N-ethyl-N'-(3-methoxyphenyl)thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC11165077
InChI: InChI=1S/C10H14N2OS/c1-3-11-10(14)12-8-5-4-6-9(7-8)13-2/h4-7H,3H2,1-2H3,(H2,11,12,14)
SMILES: CCNC(=S)NC1=CC(=CC=C1)OC
Molecular Formula: C10H14N2OS
Molecular Weight: 210.30 g/mol

N-ethyl-N'-(3-methoxyphenyl)thiourea

CAS No.:

Cat. No.: VC11165077

Molecular Formula: C10H14N2OS

Molecular Weight: 210.30 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-N'-(3-methoxyphenyl)thiourea -

Specification

Molecular Formula C10H14N2OS
Molecular Weight 210.30 g/mol
IUPAC Name 1-ethyl-3-(3-methoxyphenyl)thiourea
Standard InChI InChI=1S/C10H14N2OS/c1-3-11-10(14)12-8-5-4-6-9(7-8)13-2/h4-7H,3H2,1-2H3,(H2,11,12,14)
Standard InChI Key IADHKKYKNWZRIF-UHFFFAOYSA-N
SMILES CCNC(=S)NC1=CC(=CC=C1)OC
Canonical SMILES CCNC(=S)NC1=CC(=CC=C1)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

N-Ethyl-N'-(3-methoxyphenyl)thiourea (C₁₀H₁₄N₂OS) features a thiourea backbone (–N–C(=S)–N–) with substituents at both nitrogen termini:

  • N-Ethyl group: A two-carbon alkyl chain contributing to lipophilicity.

  • 3-Methoxyphenyl group: An aromatic ring with a methoxy (–OCH₃) substituent at the meta position, enhancing electronic and steric properties.

Calculated Physicochemical Parameters

Based on structural analogs and computational modeling, key properties include:

PropertyValue
Molecular Weight210.30 g/mol
logP (Partition coefficient)2.85 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Polar Surface Area58.2 Ų

The moderate logP suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility .

Synthetic Methodologies

Thiourea Synthesis Fundamentals

Thioureas are typically synthesized via:

  • Isothiocyanate-Amine Coupling: Reacting an isothiocyanate with a primary or secondary amine.

  • Thiophosgene Route: Treating amines with thiophosgene (CSCl₂), though less favored due to toxicity.

Proposed Synthesis for N-Ethyl-N'-(3-Methoxyphenyl)Thiourea

A solvent-free, one-pot approach adapted from octanoyl thiourea syntheses could be optimized:

  • Step 1: Generate ethyl isothiocyanate by reacting ethylamine with thiophosgene.

  • Step 2: React ethyl isothiocyanate with 3-methoxyaniline under thermal or ultrasonic conditions .

Reaction Scheme:
Ethylamine+CSCl2Ethyl isothiocyanate\text{Ethylamine} + \text{CSCl}_2 \rightarrow \text{Ethyl isothiocyanate}
Ethyl isothiocyanate+3-MethoxyanilineN-Ethyl-N’-(3-methoxyphenyl)thiourea\text{Ethyl isothiocyanate} + \text{3-Methoxyaniline} \rightarrow \text{N-Ethyl-N'-(3-methoxyphenyl)thiourea}

Yield optimization (estimated 70–85%) would require temperature control (60–80°C) and catalyst screening .

Biological Activities and Mechanisms

Analog CompoundActivity (IC₅₀ or Zone of Inhibition)Target Organisms
1-Octanoyl-3-aryl thiourea 15–30 mm inhibition zonesS. aureus, E. coli, A. niger
Piperazine thiourea IC₅₀ = 1.8 µMLeishmania amazonensis

The 3-methoxyphenyl group may enhance antifungal activity via membrane disruption, while the ethyl group could modulate bacterial efflux pump inhibition .

Enzyme Inhibition

Thioureas commonly target:

  • α-Amylase: Critical for carbohydrate metabolism; inhibition aids diabetes management.

  • Butyrylcholinesterase: Neurodegenerative disease target.

In aryl thioureas, para-substitutions improve antioxidant and enzyme-inhibitory activities . The meta-methoxy group in N-ethyl-N'-(3-methoxyphenyl)thiourea may offer steric advantages for binding pocket penetration.

Structure-Activity Relationship (SAR) Analysis

Substituent Effects

  • Alkyl Chains (Ethyl): Shorter chains (e.g., ethyl vs. octanoyl) reduce logP, potentially improving bioavailability but diminishing membrane affinity .

  • Aromatic Rings (3-Methoxyphenyl):

    • Methoxy Group: Electron-donating effects stabilize charge-transfer complexes with microbial enzymes.

    • Meta Substitution: Less steric hindrance than ortho, favoring target engagement .

Comparative SAR Table

DerivativeAntibacterialAntifungalEnzyme Inhibition
N-Ethyl-N'-(3-methoxyphenyl)Predicted ++Predicted +Moderate α-amylase
N-Octanoyl-3-aryl ++++++High α-amylase
Piperazine thiourea +++Low BChE

Key: + = Low activity; ++ = Moderate; +++ = High.

Pharmacokinetic and Toxicity Considerations

ADMET Predictions

  • Absorption: Moderate gastrointestinal permeability (logP = 2.85).

  • Metabolism: Likely hepatic oxidation via CYP450 enzymes.

  • Toxicity: Thioureas may exhibit hepatotoxicity at high doses; the ethyl group could mitigate this compared to bulkier analogs .

Cytotoxicity Data from Analogs

CompoundMacrophage IC₅₀ (µM)Selectivity Index (SI)
Piperazine thiourea >76~70
Octanoyl thiourea >100~50

N-Ethyl-N'-(3-methoxyphenyl)thiourea is hypothesized to have SI > 50, pending experimental validation.

Future Research Directions

Priority Investigations

  • Synthetic Optimization: Ultrasonic-assisted methods to enhance yield .

  • In Vitro Screening: Antibacterial, antifungal, and antiprotozoal assays against WHO priority pathogens.

  • Crystallography: X-ray diffraction to resolve 3D structure and binding motifs.

Clinical Translation Challenges

  • Solubility Enhancement: Nanoformulation or prodrug strategies.

  • Resistance Mitigation: Combination therapies with existing antimicrobials.

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